molecular formula C28H31N3O5 B252821 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B252821
M. Wt: 489.6 g/mol
InChI Key: YZEAWFTUFXHQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as TMB-4, is a synthetic compound that has been of interest in scientific research due to its potential as a therapeutic agent. TMB-4 belongs to a class of compounds known as piperazine derivatives, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and stimulating the production of cytokines.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and immunomodulatory effects, 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have antioxidant activity and to inhibit the activity of certain enzymes. 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have anti-inflammatory effects, and it has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anticancer agent. 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have immunomodulatory effects, which could make it useful in the treatment of immune-related diseases. However, one limitation of using 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential toxicity, which could limit its clinical usefulness.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide's ability to modulate the immune system could make it a promising therapy for these conditions. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide for this application. Finally, 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide's antioxidant and enzyme-inhibiting properties could make it a potential therapy for a variety of other conditions, including neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-(2-methylbenzoyl)-1-piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential as an anticancer agent, as well as its ability to modulate the immune system. In vitro studies have shown that 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can induce apoptosis in cancer cells, and it has been shown to inhibit tumor growth in animal models. 3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and increase the activity of natural killer cells.

properties

Product Name

3,4,5-trimethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C28H31N3O5/c1-19-7-5-6-8-23(19)28(33)31-15-13-30(14-16-31)22-11-9-21(10-12-22)29-27(32)20-17-24(34-2)26(36-4)25(18-20)35-3/h5-12,17-18H,13-16H2,1-4H3,(H,29,32)

InChI Key

YZEAWFTUFXHQAG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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